molecular formula C16H16Cl3N B023446 Dasotraline hydrochloride CAS No. 675126-08-6

Dasotraline hydrochloride

Cat. No.: B023446
CAS No.: 675126-08-6
M. Wt: 328.7 g/mol
InChI Key: YKXHIERZIRLOLD-DFIJPDEKSA-N
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Mechanism of Action

Target of Action

Dasotraline hydrochloride primarily targets the Sodium-dependent dopamine transporter (DAT) , Sodium-dependent serotonin transporter (SERT) , and Sodium-dependent noradrenaline transporter (NET) . These transporters play a crucial role in the reuptake of neurotransmitters serotonin, norepinephrine, and dopamine, which are associated with depression .

Mode of Action

This compound acts as a potent and balanced reuptake inhibitor of serotonin, norepinephrine, and dopamine (SNDRI) . By inhibiting the reuptake of these neurotransmitters, dasotraline increases their availability in the synaptic cleft, enhancing neurotransmission . This interaction with its targets leads to a reduction in symptoms associated with conditions like Attention Deficit Hyperactivity Disorder (ADHD) and Binge Eating Disorder (BED) .

Biochemical Pathways

The major metabolic pathways involved in the metabolism of dasotraline are :

Pharmacokinetics

This compound is characterized by slow absorption and a long elimination half-life . The pharmacokinetics of dasotraline were described by a one-compartment model with dual (linear plus nonlinear) elimination . In an ADHD population treated with dasotraline, dasotraline was characterized by a mean apparent half-life of 47 hours and plasma concentrations reached steady-state by 10 days of dosing .

Result of Action

The action of this compound leads to significant reduction in symptoms associated with conditions like ADHD and BED . It improves obsessional thoughts related to binge eating and ruminative preoccupations that interfere with daily functioning . It also reduces the compulsion to binge eat, increasing patient control and ability to resist the binging urges .

Biochemical Analysis

Biochemical Properties

Dasotraline hydrochloride acts as a potent and balanced reuptake inhibitor of serotonin, norepinephrine, and dopamine . It interacts with the transport proteins of these neurotransmitters, blocking their reuptake and thereby increasing their concentrations in the synaptic cleft . This leads to enhanced neurotransmission, which is thought to be responsible for its therapeutic effects .

Cellular Effects

In cellular processes, this compound influences cell function by modulating the signaling pathways of serotonin, norepinephrine, and dopamine . These neurotransmitters play crucial roles in various cellular functions, including mood regulation, attention, reward, and eating behavior . By inhibiting their reuptake, this compound can enhance their signaling and potentially alleviate symptoms of conditions like ADHD and BED .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to the transport proteins of serotonin, norepinephrine, and dopamine, thereby inhibiting their reuptake . This results in an increase in the concentrations of these neurotransmitters in the synaptic cleft, enhancing their signaling .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown a slow absorption and long elimination half-life . This results in stable plasma concentrations over 24 hours, allowing for once-daily dosing . Over time, this can lead to sustained enhancement of serotonin, norepinephrine, and dopamine signaling .

Metabolic Pathways

This compound is extensively metabolized in the human body . The major metabolic pathways involve amine oxidation, N-hydroxylation, oxidative deamination, and acetylation . These reactions are followed by phase II conjugations, including sulfation and glucuronidation .

Transport and Distribution

This compound is slowly absorbed and distributed within the body . Its long elimination half-life results in stable plasma concentrations over 24 hours . Specific details on its transport within cells and tissues, and any interactions with transporters or binding proteins, were not found in the available literature.

Chemical Reactions Analysis

Dasotraline hydrochloride undergoes several types of chemical reactions:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine gas . Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Dasotraline hydrochloride has been investigated for various scientific research applications:

Properties

IUPAC Name

(1R,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2N.ClH/c17-14-7-5-10(9-15(14)18)11-6-8-16(19)13-4-2-1-3-12(11)13;/h1-5,7,9,11,16H,6,8,19H2;1H/t11-,16+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKXHIERZIRLOLD-DFIJPDEKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1C3=CC(=C(C=C3)Cl)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C2=CC=CC=C2[C@@H]1C3=CC(=C(C=C3)Cl)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

675126-08-6
Record name Dasotraline hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0675126086
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DASOTRALINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1VIY7J4C0I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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